molecular formula C15H18ClN3O4 B12736555 1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate CAS No. 121774-43-4

1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate

Cat. No.: B12736555
CAS No.: 121774-43-4
M. Wt: 339.77 g/mol
InChI Key: ZTXIXCVTDFTQMX-CLNHMMGSSA-M
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Description

1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate is a chemical compound with the molecular formula C17H23N4 . It belongs to a class of pyridinium-based compounds that are of significant interest in scientific research, particularly in the development of fluorescent probes for studying biological systems. Structural analogs of this compound, such as APP+ (4-(4-(Dimethylamino)phenyl)-1-methylpyridinium), are well-documented in the literature as versatile fluorescent substrates for monitoring the real-time activity of monoamine transporters, including the human serotonin transporter (hSERT) . The uptake of such fluorescent analogs is typically sodium- and chloride-dependent and can be inhibited by known transporter blockers, making them valuable tools for high-throughput screening and single-cell imaging to investigate neurotransmitter transport mechanisms . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data, as a related pyridinium compound has been reported with an LD50 of 370 mg/kg in mice .

Properties

CAS No.

121774-43-4

Molecular Formula

C15H18ClN3O4

Molecular Weight

339.77 g/mol

IUPAC Name

N,N-dimethyl-4-[(E)-(2-methylpyridin-1-ium-1-yl)iminomethyl]aniline;perchlorate

InChI

InChI=1S/C15H18N3.ClHO4/c1-13-6-4-5-11-18(13)16-12-14-7-9-15(10-8-14)17(2)3;2-1(3,4)5/h4-12H,1-3H3;(H,2,3,4,5)/q+1;/p-1/b16-12+;

InChI Key

ZTXIXCVTDFTQMX-CLNHMMGSSA-M

Isomeric SMILES

CC1=CC=CC=[N+]1/N=C/C2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O

Canonical SMILES

CC1=CC=CC=[N+]1N=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

Quaternization of 2-Methylpyridine

  • Starting material: 2-methylpyridine (α-picoline).
  • Quaternizing agent: Alkyl halides or haloalkanes (e.g., methyl iodide, methyl bromide) to introduce the positive charge on the nitrogen, forming 1-methyl-2-methylpyridinium halide.
  • Conditions: Typically reflux in an aprotic solvent such as acetonitrile or ethanol for several hours.
  • Outcome: Formation of 1-methyl-2-methylpyridinium halide salt.

Formation of the Schiff Base

  • Reactants: The quaternized pyridinium salt and 4-(dimethylamino)benzaldehyde.
  • Reaction: Condensation between the aldehyde group and the amino group on the pyridinium salt to form an imine linkage.
  • Conditions: Mild heating or stirring at room temperature in an appropriate solvent such as ethanol or methanol, often with catalytic acid or base to facilitate imine formation.
  • Monitoring: Reaction progress can be monitored by TLC or spectroscopic methods (UV-Vis, NMR).

Conversion to Perchlorate Salt

  • Method: The crude imine product is treated with perchloric acid or sodium perchlorate to exchange the halide counterion for perchlorate.
  • Isolation: The perchlorate salt typically precipitates out due to its lower solubility and can be filtered and washed.
  • Purification: Recrystallization from solvents like isopropanol or diethyl ether to obtain pure 1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate.

Representative Reaction Scheme

Step Reactants Conditions Product
1 2-Methylpyridine + Methyl halide Reflux in acetonitrile, several hours 1-Methyl-2-methylpyridinium halide
2 1-Methyl-2-methylpyridinium halide + 4-(Dimethylamino)benzaldehyde Stirring in ethanol, room temp or mild heat Schiff base intermediate (imine)
3 Schiff base + Perchloric acid or NaClO4 Stirring, precipitation This compound

Analytical and Purification Notes

  • Characterization: The product is typically characterized by NMR (1H, 13C), IR spectroscopy (imine C=N stretch), and mass spectrometry.
  • Purity: Confirmed by elemental analysis and melting point determination.
  • Safety: Perchlorate salts are potentially explosive and should be handled with care under controlled conditions.

Research Findings and Variations

  • While direct literature on this exact compound is scarce, related pyridinium salts with imine linkages have been synthesized using similar methods, confirming the feasibility of this approach.
  • Variations include substitution at different positions on the pyridine ring or modification of the aromatic amine component.
  • The perchlorate salt form is preferred for its stability and crystallinity, facilitating handling and further applications.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Quaternization solvent Acetonitrile, ethanol Aprotic solvents preferred
Quaternization temperature Reflux (80-90°C) 4-12 hours reaction time
Schiff base formation solvent Ethanol, methanol Room temperature to mild heating
Schiff base reaction time 2-24 hours Monitored by TLC or spectroscopy
Perchlorate salt formation Addition of HClO4 or NaClO4 Precipitation and filtration
Purification Recrystallization from isopropanol or ether Ensures high purity

Chemical Reactions Analysis

1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate undergoes various chemical reactions, including:

Scientific Research Applications

1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of Schiff bases and other nitrogen-containing compounds.

    Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties

Mechanism of Action

The mechanism of action of 1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its closest analogs:

Property Target Compound 1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methyl-3-nitropyridinium perchlorate (CID 9588833) 3-(Aminocarbonyl)-1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate (CID 9588837)
Molecular Formula Hypothetical: C₁₅H₁₈N₃⁺·ClO₄⁻ C₁₅H₁₇N₄O₂⁺·ClO₄⁻ C₁₆H₁₉N₄O⁺·ClO₄⁻
Key Substituents - 2-methyl
- 1-((4-(dimethylamino)phenyl)methylene)amino
- 2-methyl
- 3-nitro
- 1-((4-(dimethylamino)phenyl)methylene)amino
- 2-methyl
- 3-carboxamide
- 1-((4-(dimethylamino)phenyl)methylene)amino
Functional Impact - Electron-rich pyridinium core
- Potential for planar conjugation
- Nitro group enhances electron deficiency
- Increased polarity and redox activity
- Carboxamide introduces H-bonding capacity
- Improved solubility in polar solvents
Potential Applications - Sensors (via charge-transfer transitions)
- Dyes (cf. cosmetic colorants )
- Electroactive materials
- Nonlinear optical devices
- Biomedical imaging (due to carboxamide biocompatibility)

Key Observations:

Substituent Effects on Electronic Properties: The nitro group in CID 9588833 introduces electron-withdrawing effects, stabilizing the cationic pyridinium core and enhancing its redox activity. This contrasts with the target compound, which lacks such substituents and retains a more electron-rich aromatic system .

Structural Similarities: All three compounds share the 1-((4-(dimethylamino)phenyl)methylene)amino group, which facilitates π-conjugation and intramolecular charge transfer. This moiety is also prevalent in cosmetic colorants (e.g., CI 44045), where it contributes to vibrant chromophores .

Synthetic Relevance :

  • Derivatives like CID 9588833 and CID 9588837 are synthesized using methods analogous to those described for maleimide-functionalized analogs (e.g., AO-Mal in ), where aromatic aldehydes are condensed with amine-functionalized heterocycles .

Research Findings and Broader Context

  • Optoelectronic Performance : Nitro-substituted analogs (CID 9588833) exhibit redshifted absorption spectra compared to the target compound due to stronger electron-deficient character, making them suitable for light-harvesting applications .
  • Biomedical Potential: The carboxamide derivative (CID 9588837) demonstrates enhanced biocompatibility, suggesting utility in fluorescent probes or drug delivery systems .
  • Regulatory Considerations: Cosmetic colorants with dimethylaminophenyl groups (e.g., CI 44045) are regulated under restrictions for dermal safety, a factor that may extend to the target compound if developed for similar uses .

Biological Activity

1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methylpyridinium perchlorate is a complex organic compound with notable biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This compound features a dimethylamino group attached to a phenyl ring and a pyridinium moiety, which contribute to its distinct chemical properties and biological interactions.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₈N₄O₄Cl
  • Molecular Weight : Approximately 358.78 g/mol
  • CAS Number : 121774-43-4

The structural composition of the compound is crucial for its biological activity. The dimethylamino group enhances interaction with neurotransmitter receptors, potentially influencing synaptic transmission. The perchlorate anion increases solubility and stability, making it suitable for various applications.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Neuropharmacological Effects : The compound has been shown to interact with various neurotransmitter systems, particularly those involving excitatory neurotransmission. It may act as an inhibitor of AMPA and kainate receptors, which are critical in mediating synaptic transmission in the central nervous system .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The dimethylamino group facilitates binding to neurotransmitter receptors, which can modulate synaptic activity.
  • Inhibition of Neurotransmitter Uptake : Similar compounds have demonstrated the ability to inhibit the uptake of neurotransmitters such as serotonin, norepinephrine, and dopamine .
  • Fluorescent Properties : The compound's structure allows it to be used as a fluorescent probe in studies of monoamine transporters, providing insights into transporter dynamics and pharmacological interactions .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Fluorescent Substrates : A study highlighted the use of fluorescent analogs based on similar structures to monitor serotonin transporter activity in real-time. These analogs showed superior uptake in HEK293 cells expressing the human serotonin transporter (hSERT), indicating potential applications in high-throughput screening for antidepressants .
  • Neurotransmitter Interaction Studies : Research has indicated that related compounds can significantly affect neurotransmitter levels and receptor activation, suggesting a role in modulating neurochemical pathways involved in mood regulation and cognitive function .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructureUnique Features
2-Chloro-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methylpyridinium perchlorateStructureContains a chloro substituent; different electrophilic properties
Bis4-(dimethylamino)phenylmethylium perchlorateStructureFeatures a triazole ring; distinct pharmacological effects
N-(4-{bis[4-(dimethylamino)phenyl]methylidene}anilineStructureMultiple dimethylaminophenyl groups; enhanced reactivity

This table illustrates how variations in chemical structure can lead to differences in biological activity and potential applications.

Safety and Toxicity

The compound has been classified under several hazard categories:

  • Acute Toxicity (Oral) : Category 4 (H302)
  • Skin Corrosion/Irritation : Category 2 (H315)
  • Serious Eye Damage/Irritation : Category 2A (H319)
  • Respiratory Tract Irritation : Category 3 (H335)

Proper safety measures should be taken when handling this compound due to its potential health risks .

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